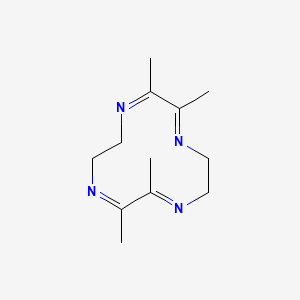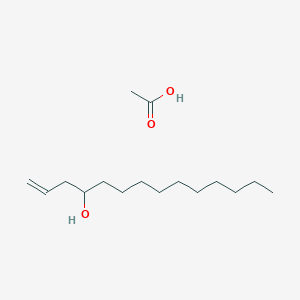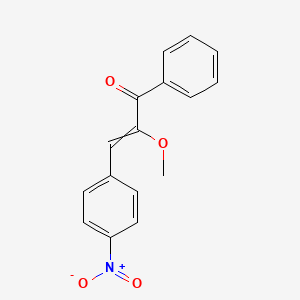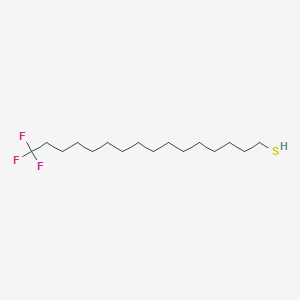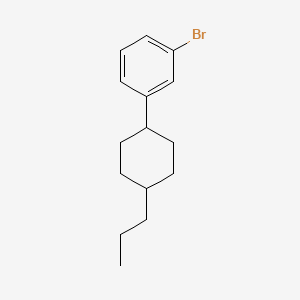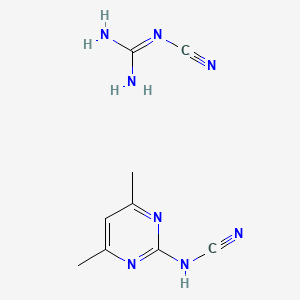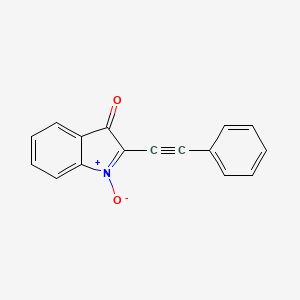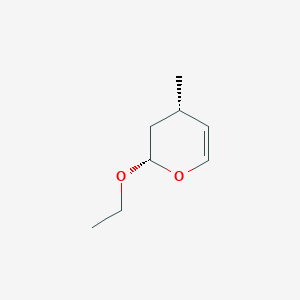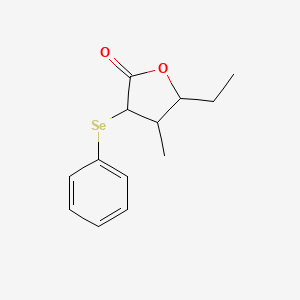
5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a phenylselanyl group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one typically involves the reaction of 4-methyl-3-(phenylselanyl)oxolan-2-one with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the ethylation process. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding simpler oxolane derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Simplified oxolane derivatives.
Substitution: Various alkyl or aryl-substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylselanyl group can interact with biological molecules, potentially leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-(phenylselanyl)oxolan-2-one: Lacks the ethyl group, resulting in different chemical properties.
5-Ethyl-4-methyl-3-(phenylthio)oxolan-2-one: Contains a phenylthio group instead of a phenylselanyl group, leading to variations in reactivity and biological activity.
Uniqueness
5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one is unique due to the presence of both ethyl and phenylselanyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
185749-81-9 |
|---|---|
Fórmula molecular |
C13H16O2Se |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
5-ethyl-4-methyl-3-phenylselanyloxolan-2-one |
InChI |
InChI=1S/C13H16O2Se/c1-3-11-9(2)12(13(14)15-11)16-10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3 |
Clave InChI |
WYDKMBCPTRAWJP-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(C(=O)O1)[Se]C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)

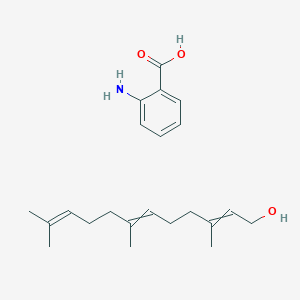
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
